Product packaging for 3,4,5-Trimethylbenzenesulfonic acid(Cat. No.:CAS No. 6950-98-7)

3,4,5-Trimethylbenzenesulfonic acid

Cat. No.: B14723271
CAS No.: 6950-98-7
M. Wt: 200.26 g/mol
InChI Key: ZXMVADQFVQWPEI-UHFFFAOYSA-N
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Description

Contextualization of Arenesulfonic Acids in Advanced Organic Chemistry

Arenesulfonic acids are strong organic acids that have found widespread use as catalysts in a variety of organic transformations, including esterification and hydrolysis reactions. Their utility stems from their strong acidity and, in many cases, their solubility in organic solvents. nih.gov The sulfonic acid group (-SO₃H) is a powerful electron-withdrawing group, which can influence the reactivity of the aromatic ring to which it is attached. Furthermore, arenesulfonic acids serve as key intermediates in the synthesis of a wide array of organic compounds, including dyes, pharmaceuticals, and detergents. The sulfonation of aromatic compounds, the primary method for synthesizing arenesulfonic acids, is a classic example of an electrophilic aromatic substitution reaction and has been the subject of extensive mechanistic studies. researchgate.net

Overview of Methylated Benzenesulfonic Acids: Structural Isomerism and Research Significance

The introduction of methyl groups onto the benzene (B151609) ring of benzenesulfonic acid gives rise to a variety of structural isomers, each with unique physical and chemical properties. The position and number of methyl groups influence the steric and electronic environment of the sulfonic acid group and the aromatic ring, thereby affecting the compound's reactivity, acidity, and potential applications.

The trimethylbenzenesulfonic acids, with the general formula C₉H₁₂O₃S, exist as several isomers depending on the substitution pattern of the three methyl groups on the benzene ring. The specific arrangement of these methyl groups dictates the isomer's name and its synthetic accessibility. For instance, the sulfonation of 1,2,3-trimethylbenzene (B126466) (hemimellitene) yields a mixture of isomeric trimethylbenzenesulfonic acids. rsc.org

Table 1: Isomers of Trimethylbenzenesulfonic Acid

Isomer NameStarting Material
2,3,4-Trimethylbenzenesulfonic acid1,2,3-Trimethylbenzene
2,4,5-Trimethylbenzenesulfonic acid1,2,4-Trimethylbenzene
2,4,6-Trimethylbenzenesulfonic acid1,3,5-Trimethylbenzene (Mesitylene)
3,4,5-Trimethylbenzenesulfonic acid 1,2,3-Trimethylbenzene

The research significance of these isomers lies in their potential for tailored applications. For example, the steric hindrance provided by the methyl groups can be exploited to create shape-selective catalysts or to direct the course of a chemical reaction. The electronic effects of the methyl groups (weakly activating) can also modulate the acidity of the sulfonic acid and the nucleophilicity of the aromatic ring.

Research Trajectories and Potential Applications of this compound and its Derivatives

Direct and extensive research specifically focused on this compound is limited in currently available scientific literature. However, by examining research on its isomers and related compounds, potential research trajectories and applications can be inferred.

One of the primary challenges in the study of this compound is its isolation in a pure form. The sulfonation of 1,2,3-trimethylbenzene with concentrated sulfuric acid results in a mixture of isomers. Specifically, at 25.0°C, the sulfonation of 1,2,3-trimethylbenzene yields primarily the 4-sulfonic acid and the 5-sulfonic acid derivatives. rsc.org The isomer distribution is dependent on the sulfonating agent, with the H₂S₂O₇ mechanism favoring the formation of 90 ± 1% 4-substituted and 10 ± 1% 5-substituted products. rsc.org The 3,4,5-isomer is therefore a minor product, making its isolation and subsequent study challenging.

Despite the limited direct research, potential applications for this compound and its derivatives can be extrapolated from studies on analogous compounds. For instance, derivatives of its isomer, 2,4,6-trimethylbenzenesulfonic acid, specifically 2,4,6-trimethylbenzenesulfonyl hydrazones, have been synthesized and investigated for their antibacterial activity. This suggests a potential avenue for research into the biological activities of 3,4,5-trimethylbenzenesulfonyl derivatives.

Furthermore, the synthesis of 3,4,5-trimethoxybenzenesulfonamides has been reported, indicating that the core structure of 3,4,5-trisubstituted benzenesulfonic acid can serve as a scaffold for the development of new compounds with potential pharmacological properties. The conversion of the sulfonic acid to a sulfonyl chloride (e.g., 3,4,5-trimethylbenzenesulfonyl chloride) would be a key step in creating such derivatives, as sulfonyl chlorides are versatile intermediates for the synthesis of sulfonamides and sulfonate esters. rsc.orgorgsyn.org

The catalytic potential of this compound is another area ripe for investigation. Arenesulfonic acids are known to be effective catalysts in various organic reactions. nih.gov The specific steric and electronic properties conferred by the 3,4,5-trimethyl substitution pattern could lead to unique catalytic activities or selectivities. Research in this area would involve synthesizing the pure acid and testing its efficacy in a range of acid-catalyzed reactions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12O3S B14723271 3,4,5-Trimethylbenzenesulfonic acid CAS No. 6950-98-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4,5-trimethylbenzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3S/c1-6-4-9(13(10,11)12)5-7(2)8(6)3/h4-5H,1-3H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXMVADQFVQWPEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C)C)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60289930
Record name 3,4,5-trimethylbenzenesulfonic acid
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Molecular Weight

200.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6950-98-7
Record name NSC65649
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,4,5-trimethylbenzenesulfonic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Synthetic Pathway Analysis

Approaches to Trimethylbenzenesulfonic Acid Synthesis

The primary route to synthesizing trimethylbenzenesulfonic acids is through the electrophilic aromatic substitution of a corresponding trimethylbenzene precursor.

The synthesis of 3,4,5-trimethylbenzenesulfonic acid starts with its precursor, 1,2,3-trimethylbenzene (B126466), also known as hemimellitene. wikipedia.orgnih.gov The sulfonation of benzene (B151609) and its derivatives is a classic example of an electrophilic aromatic substitution (SEAr) reaction. nih.gov In this process, an electrophile attacks the electron-rich aromatic ring. nih.gov The reaction typically involves treating the aromatic hydrocarbon with a sulfonating agent. masterorganicchemistry.com

The mechanism for the sulfonation of benzene involves the benzene ring attacking the sulfur atom of the electrophile. youtube.com This leads to the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or Wheland intermediate. nih.govyoutube.com Aromaticity is then restored by the removal of a proton from the carbon atom bonded to the new sulfonic acid group. masterorganicchemistry.com The specific electrophile can vary depending on the reaction conditions. In the presence of a strong acid like sulfuric acid, sulfur trioxide (SO₃) can become protonated to form the highly electrophilic HSO₃⁺. masterorganicchemistry.comkhanacademy.org

Computational studies have provided deeper insight into the mechanism, suggesting that for the sulfonation of arenes with SO₃ in nonpolar media, the reaction may proceed via a concerted mechanism without a distinct Wheland intermediate. acs.org Furthermore, research indicates that the reaction kinetics are often second-order in SO₃, implying that two molecules of sulfur trioxide may participate in the rate-determining step, which is energetically more favorable than a reaction with a single SO₃ molecule. nih.govacs.org

The choice of sulfonating agent is critical and has been a subject of refinement to optimize reaction conditions. Common sulfonating agents include concentrated sulfuric acid, fuming sulfuric acid (oleum, which is a solution of SO₃ in H₂SO₄), and sulfur trioxide itself. libretexts.orgyoutube.comlibretexts.org The reaction is reversible, and to drive the equilibrium towards the sulfonated product, a high concentration of the sulfonating agent, such as concentrated or fuming sulfuric acid, is typically used. youtube.comlibretexts.org

The electrophile in these reactions is generally considered to be SO₃ or its protonated form. libretexts.orgyoutube.com The reaction between two molecules of sulfuric acid can generate sulfur trioxide. youtube.com To enhance reactivity and control the process, various approaches have been developed. For instance, sulfur trioxide-base complexes are considered more convenient and easier-to-handle sulfonating reagents than SO₃ alone. researchgate.net The reaction of 1,2,3-trimethylbenzene with one mole-equivalent of SO₃ has been shown to produce a mixture of isomers, highlighting the importance of controlling regioselectivity. researchgate.net

Catalysis also plays a significant role. While sulfonation can be performed with the sulfonating agent alone, catalysts can improve efficiency. Lewis acids have been traditionally used in electrophilic aromatic substitutions, and recent advancements have explored the use of reusable green catalysts. scispace.com

Table 1: Sulfonation Reaction Parameters

ParameterDescriptionSignificance
Precursor 1,2,3-Trimethylbenzene (Hemimellitene)The starting aromatic hydrocarbon for this compound.
Sulfonating Agent SO₃, H₂SO₄, Oleum (B3057394)The source of the electrophilic species that attacks the benzene ring. libretexts.orglibretexts.org
Electrophile SO₃ or HSO₃⁺The active species that participates in the electrophilic aromatic substitution. masterorganicchemistry.comlibretexts.org
Reaction Type Electrophilic Aromatic Substitution (SEAr)The fundamental mechanism for adding a sulfonic acid group to the aromatic ring. nih.gov
Key Intermediate Sigma Complex (Wheland Intermediate)A resonance-stabilized carbocation formed during the reaction. youtube.com
Reversibility The reaction is reversible.Can be driven forward by high reagent concentration or reversed by adding dilute acid and heat. youtube.comlibretexts.org

Derivatization Strategies for Substituted Trimethylbenzenesulfonic Acids

The sulfonic acid group can direct further substitutions and can itself be transformed, allowing for the synthesis of a variety of derivatives.

The synthesis of aminated derivatives of trimethylbenzenesulfonic acid is an important strategy for creating functionalized molecules. For instance, 3,5-diamino-2,4,6-trimethylbenzenesulfonic acid (TrMSA) has been synthesized and used in the development of polyimides for gas separation applications. kaust.edu.sa

General methods for producing aminosulfonic acids often involve either the sulfonation of an existing amino-aromatic compound or the reduction of a nitro group on a nitrated sulfonic acid. One documented process for creating a diaminobenzenesulfonic acid involves the sulfonation of m-phenylenediamine (B132917) using oleum in 100% sulfuric acid. chemicalbook.com Another approach starts with 1-chloro-2,4-dinitrobenzene, which is converted to 2,4-dinitrobenzenesulfonic acid and then reduced to form 2,4-diaminobenzenesulfonic acid. chemicalbook.com Similarly, 3,4-diaminobenzenesulfonic acid can be prepared through the sulfonation of 1,2-diaminobenzene. google.com These established routes for diaminobenzenesulfonic acids provide a template for potential synthetic pathways to diamino-trimethylbenzenesulfonic acid derivatives.

Sulfonic acids are valuable precursors for the synthesis of sulfonyl azides, which are versatile reagents in organic chemistry. researchgate.net A common and efficient method for this transformation is a one-pot process where the sulfonic acid is treated with a mixture of reagents. One such system uses triphenylphosphine (B44618) (PPh₃), trichloroisocyanuric acid (TCCA), and sodium azide (B81097) (NaN₃) at room temperature, which provides a wide range of arenesulfonyl and alkanesulfonyl azides in excellent yields under mild conditions. researchgate.netresearchgate.net

Another reported method for synthesizing sulfonyl azides from sulfonic acids involves the use of cyanuric chloride. ijsrst.com In this procedure, sulfonyl chlorides are generated in situ from the sulfonic acids and then reacted with an excess of sodium azide in the same reaction vessel. ijsrst.com Sulfonyl azides are important intermediates used in various chemical transformations, including diazo transfer reactions, the synthesis of α-diazocarbonyl compounds, hydroazidation and aziridination of olefins, and metal-catalyzed coupling reactions. researchgate.netorganic-chemistry.org

Table 2: Synthesis of Sulfonyl Azides from Sulfonic Acids

MethodReagentsConditionsYieldReference
One-pot processPPh₃ / TCCA / NaN₃Room TemperatureExcellent researchgate.netresearchgate.net
In situ chloride formationCyanuric Chloride, NaN₃One-potMild, Efficient ijsrst.com

Green Chemistry Principles in Sulfonic Acid Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly methods for sulfonation. researchgate.net Traditional methods often involve harsh reagents like fuming sulfuric acid, which can lead to waste and safety concerns. researchgate.net

Green chemistry approaches focus on several key areas:

Alternative Reagents: The use of sodium sulfite (B76179) as an inexpensive, safe, and less hazardous reagent has been explored for the sulfonation of aromatic halides under mild conditions, avoiding corrosive reagents. rsc.org

Catalysis: The development of reusable heterogeneous catalysts, such as silica-supported perchloric acid (SiO₂/HClO₄) and potassium hydrogen sulfate (B86663) (SiO₂/KHSO₄), allows for sulfonation under solvent-free conditions. scispace.com

Green Oxidants: An innovative one-step strategy employs the cheap industrial material thiourea (B124793) dioxide as an eco-friendly sulfur dioxide surrogate, using air as a green oxidant to produce aryl sulfonic acids. researchgate.net

Process Technology: The use of microreactors for sulfonation with highly reactive agents like SO₃ offers better control over reaction parameters, such as temperature and concentration, leading to improved selectivity and yield in a continuous process. rscspecialitychemicals.org.uk A falling film micro-structured reactor has been used for the sulfonation of toluene (B28343) with a gaseous mixture of SO₃/N₂, demonstrating the potential of micro-reaction technology. google.com

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Isomerism and Molecular Connectivity

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds. For 3,4,5-trimethylbenzenesulfonic acid, ¹H and ¹³C NMR would provide definitive information on the placement of the methyl groups and the sulfonic acid group on the benzene (B151609) ring, confirming the 1,2,3,4,5-substitution pattern and the connectivity of the atoms.

In a hypothetical ¹H NMR spectrum, the chemical shifts of the aromatic protons and the methyl protons would be key identifiers. Due to the symmetry of the 3,4,5-trimethyl arrangement, the two aromatic protons would be chemically equivalent, leading to a single signal. The three methyl groups would also exhibit distinct signals based on their electronic environment. For comparison, in the related compound 2,4,6-trimethylbenzenesulfonic acid, the aromatic protons typically appear as a singlet, and the methyl protons also show distinct signals.

¹³C NMR spectroscopy would complement the proton data by showing distinct signals for each unique carbon atom in the molecule, including the aromatic carbons and the methyl carbons. The carbon atom attached to the sulfonyl group would have a characteristic downfield chemical shift.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule and to study intermolecular interactions, such as hydrogen bonding.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the sulfonic acid group and the substituted benzene ring. Key expected vibrational modes would include:

O-H stretching: A broad band, typically in the region of 3200-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the sulfonic acid.

S=O stretching: Strong asymmetric and symmetric stretching vibrations for the sulfonyl group, typically found in the ranges of 1250-1120 cm⁻¹ and 1080-1010 cm⁻¹, respectively.

C-S stretching: A band in the region of 700-600 cm⁻¹.

Aromatic C-H stretching: Signals above 3000 cm⁻¹.

Aromatic C=C stretching: Bands in the 1600-1450 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric vibrations of the benzene ring and the S=O group are often strong in the Raman spectrum. For instance, studies on benzenesulfonic acid have identified key Raman bands for the C-S, C-C, and SO₃ groups. nih.govresearchgate.net

X-ray Crystallography for Definitive Solid-State Structure Determination and Hydrogen Bond Network Analysis

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsion angles, confirming the molecular geometry.

Furthermore, this technique would reveal the packing of the molecules in the crystal lattice and provide a detailed map of the intermolecular hydrogen bonding network. The sulfonic acid group is a strong hydrogen bond donor and acceptor, and it would be expected to form an extensive network of hydrogen bonds, significantly influencing the solid-state properties of the compound.

Advanced Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, and sulfur in this case) in a compound. The experimentally determined percentages would be compared with the calculated theoretical values based on the molecular formula of this compound (C₉H₁₂O₃S) to verify its elemental composition and purity.

Table 1: Theoretical Elemental Composition of this compound

ElementSymbolAtomic WeightNumber of AtomsTotal WeightPercentage
CarbonC12.0119108.09953.97%
HydrogenH1.0081212.0966.04%
OxygenO15.999347.99723.98%
SulfurS32.06132.0616.01%
Total 200.252 100.00%

Mechanistic Insights into Chemical Reactivity

Investigation of Catalytic Activity in Organic Transformations

Aromatic sulfonic acids are widely recognized as effective Brønsted acid catalysts, valued for their strong acidity, thermal stability, and often, their water-tolerant nature. Their catalytic efficacy stems from the ability to protonate substrates, thereby activating them towards nucleophilic attack.

In the realm of acid catalysis, arylsulfonic acids such as p-toluenesulfonic acid (PTSA) are workhorse catalysts for esterification reactions. The general mechanism involves the protonation of the carboxylic acid carbonyl group, which enhances its electrophilicity and facilitates attack by an alcohol. Given its structural similarity, 3,4,5-trimethylbenzenesulfonic acid is anticipated to function as a competent catalyst for such transformations. The presence of three electron-donating methyl groups on the benzene (B151609) ring may slightly modulate its acidity compared to unsubstituted benzenesulfonic acid, but it would still be considered a strong acid capable of promoting these reactions.

Condensation reactions, a broader category that includes esterification, also frequently employ sulfonic acid catalysts. These reactions, which involve the joining of two molecules with the elimination of a small molecule like water, benefit from the acidic environment that facilitates the formation of reactive intermediates. For instance, the synthesis of imines from aldehydes or ketones and primary amines is often acid-catalyzed. While no specific studies document the use of this compound in these contexts, its utility as a catalyst can be inferred from the well-established reactivity of other sulfonic acids.

A study on the condensation of 2,4,6-trimethyl-3,5-diamino-benzenesulfonic acid highlights the influence of the sulfonic acid group on the reactivity of other functional groups on the aromatic ring. researchgate.net In this case, the sulfonic acid group's electron-withdrawing nature deactivates the adjacent amino groups, influencing the outcome of the condensation reaction. researchgate.net

The application of chiral sulfonic acids in stereoselective synthesis is a significant area of research. These catalysts can create a chiral environment around the reactants, influencing the stereochemical outcome of the reaction. While this compound itself is achiral, it can be a component of a chiral catalytic system. For instance, it could be used as a counterion for a chiral cation or as a co-catalyst in conjunction with a chiral ligand.

There is a lack of specific reports on the use of this compound in stereoselective synthesis. However, the principles of asymmetric catalysis suggest that its properties could be harnessed within a chiral framework to induce stereoselectivity.

Exploration of Derivatization and Functionalization Pathways

The chemical reactivity of this compound offers pathways for the synthesis of various derivatives through reactions involving either the sulfonic acid moiety or the aromatic ring.

The sulfonic acid group is a versatile functional handle for derivatization. Common transformations include conversion to sulfonyl chlorides, sulfonamides, and sulfonate esters.

Sulfonyl Chlorides: Treatment of benzenesulfonic acids with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) typically yields the corresponding sulfonyl chloride. wikipedia.org This transformation converts the hydroxyl group of the sulfonic acid into a good leaving group, creating a highly reactive intermediate for further functionalization.

Sulfonamides: Sulfonyl chlorides readily react with primary or secondary amines to form sulfonamides. A study on the synthesis of 3,4,5-trimethoxybenzenesulfonamides demonstrates this pathway, where the corresponding sulfonyl chloride is reacted with various amines. nih.gov

Sulfonate Esters: The reaction of sulfonyl chlorides with alcohols in the presence of a base affords sulfonate esters. These esters are valuable as alkylating agents due to the excellent leaving group ability of the sulfonate group.

The aromatic ring of this compound is activated towards electrophilic aromatic substitution due to the presence of three electron-donating methyl groups. The sulfonic acid group, being a meta-director, will influence the position of any incoming electrophile. However, the strong activating and ortho, para-directing influence of the three methyl groups would likely dominate, leading to substitution at the 2- and 6-positions.

Desulfonation, the removal of the sulfonic acid group, is a characteristic reaction of arylsulfonic acids and can be achieved by heating with aqueous acid. wikipedia.org This reaction is reversible and can be used as a protecting group strategy in multi-step syntheses. wikipedia.org

Applications in Advanced Materials Science

Polymer Chemistry and Membrane Technologies

In polymer science, the introduction of sulfonic acid groups is a key strategy for functionalizing polymers. This modification is particularly impactful in the development of high-performance membranes for separation and electrochemical applications.

Incorporation into Polyimide Structures for Gas Separation Applications

Aromatic polyimides are a class of polymers known for their exceptional thermal and chemical resistance, making them attractive for gas separation membranes. researchgate.net However, to enhance their separation efficiency, their structure is often modified. The incorporation of sulfonic acid groups (–SO₃H), which can be derived from compounds like 3,4,5-trimethylbenzenesulfonic acid, is a critical strategy for this purpose. researchgate.netgoogle.com

Table 1: Gas Permeability in Sulfonated vs. Non-Sulfonated Polyimide Membranes Note: This table is illustrative, based on general findings in the field. Actual values depend on specific polymer structures, test conditions, and the degree of sulfonation.

GasTypical Permeability in Non-Sulfonated Polyimide (Barrer)Typical Permeability in Sulfonated Polyimide (Barrer)Effect of Sulfonation
CO₂5 - 2020 - 100+Increased Permeability
CH₄0.2 - 10.5 - 5Slightly Increased Permeability
N₂0.1 - 0.50.2 - 2Slightly Increased Permeability
O₂1 - 42 - 15Increased Permeability
CO₂/CH₄ Selectivity ~20 - 40 ~20 - 50 Maintained or Improved Selectivity

Application in Polymer Electrolyte Membranes for Electrochemical Devices

Polymer electrolyte membranes (PEMs) are the core component of various electrochemical devices, most notably proton exchange membrane fuel cells (PEMFCs). nih.gov The function of a PEM is to conduct protons while preventing the passage of fuel and oxidants. Perfluorosulfonic acid polymers like Nafion have been the benchmark material, but researchers are actively developing hydrocarbon-based alternatives for reasons including cost and performance at high temperatures. nih.gov

Sulfonated polyimides and other sulfonated aromatic polymers are promising candidates for these applications. researchgate.netresearchgate.netpsu.edu The sulfonic acid group is the key functional moiety that facilitates proton conduction. researchgate.net In the presence of water, the –SO₃H group dissociates, releasing H⁺ ions that can then be transported through a network of water molecules within the membrane. The efficiency of this transport is related to the ion exchange capacity (IEC) of the membrane, which is a measure of the concentration of sulfonic acid groups. nih.gov A higher IEC generally leads to higher proton conductivity. nih.govyoutube.com Studies on various sulfonated polymers have demonstrated high proton conductivity, in some cases reaching levels competitive with the industry standard, especially under hydrated conditions. nih.govresearchgate.net The goal is to develop membranes that maintain high conductivity over a wide range of temperatures and humidity levels. youtube.comntmdt-si.commdpi.com

Influence on Polymer Thermal Stability and Cross-linking Phenomena

The introduction of sulfonic acid groups can influence the thermal properties and potential for cross-linking in polymers. Cross-linking, the formation of covalent or ionic bonds between polymer chains, can significantly enhance a material's mechanical strength, dimensional stability, and thermal resistance. researchgate.netnih.gov

In some polymer systems, such as those blending sulfonated polyimides (SPI) with basic polymers like polybenzimidazole (PBI), the sulfonic acid groups can form acid-base interactions with the imidazole (B134444) rings. researchgate.net These ionic interactions act as a form of cross-linking, which has been shown to significantly improve the thermal and dimensional stability of the resulting composite membranes. researchgate.net Furthermore, sulfonic acids like p-toluenesulfonic acid can act as catalysts in chemical cross-linking reactions, for instance, in the esterification reaction between carboxylic acid groups on a polymer and a diol cross-linker. nih.govnih.gov However, the presence of the sulfonic acid group itself can sometimes lower the initial degradation temperature of a polymer compared to its non-sulfonated counterpart, a trade-off that must be managed in material design. nih.gov

Development of Functional Composites and Hybrid Materials

The ability of this compound to impart specific functionalities is also leveraged in the creation of advanced composites and hybrid materials, where it can modify interfaces and enhance material performance in demanding environments.

Enhancing Performance in Drilling Fluid Formulations

Drilling fluids, or muds, are critical in oil and gas exploration for functions such as carrying rock cuttings to the surface, cooling the drill bit, and maintaining wellbore stability. irooildrilling.com In high-temperature, high-pressure (HTHP) drilling environments, the thermal stability of drilling fluid additives is paramount. google.com Many conventional additives, like certain starches and cellulose (B213188) derivatives, degrade at high temperatures. google.comcpchem.com

Synthetic polymers containing sulfonated monomers are used to create fluid loss control agents and viscosifiers with improved thermal stability. google.comoil-drilling-fluids.com The incorporation of sulfonic acid groups into the polymer structure can enhance its tolerance to divalent cations (like calcium and magnesium) and improve its performance at temperatures exceeding 400°F. google.comcpchem.com These sulfonated polymers help maintain stable rheological properties and control fluid loss into the formation under HTHP conditions, which is crucial for efficient and safe drilling operations. slb.comnewpark.com While specific formulations are proprietary, the use of sulfonated aromatic compounds is a known strategy to enhance the performance of these synthetic polymer additives. irooildrilling.comgoogle.comslb.com

Table 2: Performance of Drilling Fluid Additives in HTHP Conditions This table provides a generalized comparison based on literature regarding drilling fluid performance.

Additive TypeTypical Max Operating TemperatureKey Function(s)Performance Notes
Starch / Cellulose Derivatives~225-300°F google.comFluid Loss Control, ViscosityProne to thermal degradation at higher temperatures.
Synthetic Copolymers (e.g., with AMPS)>375-400°F google.comcpchem.comHTHP Fluid Loss Control, Viscosity, Shale Inhibition oil-drilling-fluids.comSulfonated groups enhance thermal and salt tolerance. google.com
Gilsonite®-based Aids~300-380°F google.comHTHP Fluid Loss Control, Shale StabilizationA naturally occurring asphaltite. google.com
Advanced Synthetic Polymers>400-500°F cpchem.comslb.comHTHP Fluid Loss Control, Rheology Stability, Lubricity newpark.comOften feature specialized chemical modifications for extreme environments. slb.com

Surface Modification of Nanomaterials with Sulfonic Acid Functionality

The functionalization of nanoparticle surfaces is a key area of nanotechnology, enabling the tailoring of their properties for specific applications such as catalysis, sensing, and biomedical uses. mdpi.comdoi.orgmdpi.com Introducing sulfonic acid groups onto the surface of nanomaterials like silica (B1680970), iron oxide, or zinc oxide nanoparticles can dramatically alter their surface chemistry. scirp.orgrsc.orgtandfonline.commdpi.com

This surface modification is often achieved by using organosilanes that contain a terminal sulfonic acid or a precursor group (like a thiol, which is later oxidized). scirp.orgrsc.orgscirp.org The sulfonic acid functionality imparts a strong negative charge to the nanoparticle surface, which can improve its colloidal stability and dispersibility in aqueous media. mdpi.com This is crucial for preventing aggregation and ensuring the nanoparticles remain active and accessible. nih.gov Furthermore, the acidic nature of the –SO₃H groups can create active sites for catalysis. rsc.orgtandfonline.com For example, sulfonic acid-functionalized silica nanoparticles have been successfully used as solid acid catalysts for reactions like esterification and hydrolysis. scirp.orgrsc.org The ability to attach functional groups derived from molecules like this compound allows for precise control over the surface properties of nanomaterials, expanding their utility in various advanced applications. nih.govnih.gov

Computational Chemistry and Theoretical Modeling Studies

Density Functional Theory (DFT) for Electronic Structure and Molecular Conformation

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (electron energies, charge distribution) and geometry of molecules. Through DFT calculations, researchers can determine the most stable three-dimensional arrangement of atoms (molecular conformation) and understand how substituents on the benzene (B151609) ring influence the properties of the sulfonic acid group.

In the case of 3,4,5-trimethylbenzenesulfonic acid, DFT calculations would be expected to show that the molecule exists as a pair of enantiomers due to the rotation of the O-H group around the S-O bond, similar to what has been observed for 4-methylbenzenesulfonic acid. researchgate.net The three methyl groups on the benzene ring are electron-donating, which would influence the electronic properties of the aromatic system and the acidity of the sulfonic acid group. DFT can quantify these effects by calculating parameters such as molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface. In regions of negative potential, the molecule is susceptible to electrophilic attack, while positive regions indicate a propensity for nucleophilic attack. researchgate.net

Table 1: Representative DFT-Calculated Parameters for Substituted Benzenesulfonic Acids (Illustrative) Note: This table presents typical data from DFT studies on analogous compounds to illustrate the type of information that would be obtained for this compound. Specific values for the target compound are not available.

ParameterDescriptionIllustrative Finding for Analogs (e.g., 4-methylbenzenesulfonic acid)
Bond Length (S-O)The distance between the sulfur and oxygen atoms in the sulfonyl group.Calculations typically show two shorter S=O double bonds and one longer S-OH single bond. wikipedia.org
Dihedral Angle (C-S-O-H)The angle defining the rotation of the hydroxyl group, which determines the molecular conformation.Multiple stable conformers with different dihedral angles are often identified. researchgate.net
HOMO-LUMO GapThe energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital, indicating chemical reactivity and stability. mdpi.comSubstituents on the ring alter the gap; electron-donating groups like methyls may slightly increase it compared to unsubstituted benzenesulfonic acid.
Molecular Electrostatic Potential (MEP)Visualizes the charge distribution, highlighting electron-rich (negative) and electron-poor (positive) regions.The most negative potential is typically located on the oxygen atoms of the sulfonic acid group, indicating their role as primary sites for interaction. researchgate.net

Molecular Dynamics Simulations for Intermolecular Interactions and Solution Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. bonvinlab.org By simulating a system containing multiple molecules of this compound and a solvent (like water), MD can provide insights into intermolecular forces, solvation, and aggregation behavior. nih.gov These simulations generate trajectories that describe how the positions and velocities of particles change, governed by a set of parameters known as a force field. researchgate.net

For an amphiphilic molecule like this compound, with its hydrophobic trimethylbenzene head and hydrophilic sulfonic acid tail, MD simulations are particularly valuable. They can predict how these molecules might self-assemble in solution, for example, by forming micelles or other aggregates. The simulations would model the hydrogen bonding between the sulfonic acid groups and water molecules, as well as the hydrophobic interactions between the trimethylphenyl groups. nih.gov

Key insights from MD simulations would include:

Solvation Shell Structure: How water molecules arrange themselves around the sulfonic acid group and the aromatic ring.

Hydrogen Bond Dynamics: The formation and breaking of hydrogen bonds between the sulfonic acid and surrounding water molecules, which is crucial for its solubility and acidity. nih.gov

Ion Pairing: In the presence of counter-ions (e.g., Na⁺), simulations can model the formation and stability of ion pairs.

Aggregation Behavior: Predicting the critical micelle concentration and the structure of aggregates that may form at higher concentrations.

Table 2: Potential Insights from Molecular Dynamics Simulations of this compound in Water Note: This table is hypothetical, illustrating the expected outcomes of MD simulations based on the behavior of similar amphiphilic molecules.

Simulation FocusParameter to AnalyzeExpected Behavior for this compound
SolvationRadial Distribution Function (RDF)A high peak in the RDF for water oxygen around the sulfonic acid's hydrogen, indicating strong hydrogen bonding.
Intermolecular InteractionsHydrogen Bond CountThe sulfonic acid group would form multiple stable hydrogen bonds with neighboring water molecules.
Molecular AggregationCluster AnalysisAt sufficient concentrations, molecules would likely aggregate with hydrophobic methyl-substituted rings forming a core, shielded from water by the polar sulfonic acid groups.
Conformational DynamicsRoot Mean Square Deviation (RMSD)The aromatic ring and sulfonyl group would remain relatively rigid, while the hydroxyl hydrogen would show higher mobility.

Prediction of Reactivity and Catalytic Pathways

Theoretical modeling is instrumental in predicting the chemical reactivity of a molecule and elucidating potential catalytic mechanisms. For this compound, its primary role is often as a strong acid catalyst in organic reactions. wikipedia.org Computational methods can model the entire reaction pathway when this acid is used as a catalyst, for example, in esterification or hydrolysis reactions.

Reactivity prediction often involves:

Modeling Reaction Intermediates and Transition States: DFT can be used to calculate the energies of reactants, products, intermediates, and transition states along a reaction coordinate. mdpi.com This allows for the determination of activation energies, which are critical for understanding reaction rates.

Proton Transfer Mechanisms: In its role as an acid catalyst, the key step is the transfer of a proton from the sulfonic acid to a substrate. Quantum chemical modeling can simulate the potential energy surface for this proton transfer, revealing whether it occurs directly or is mediated by solvent molecules. researchgate.net

Fukui Functions: These are descriptors derived from DFT that help identify the most reactive sites in a molecule for electrophilic, nucleophilic, or radical attack.

For this compound, its catalytic activity would be directly related to its acidity (pKa). While experimental measurement is definitive, computational methods can predict pKa values. The electron-donating methyl groups would slightly decrease its acidity compared to unsubstituted benzenesulfonic acid, but it would still function as a strong acid. Modeling its use in a reaction like the dehydration of fructose (B13574), a common application for sulfonic acid catalysts, would involve calculating the energy barriers for protonating the fructose molecule and the subsequent steps leading to the final product. mdpi.com

Advanced Analytical Methodologies for Research and Development

Chromatographic Techniques for Separation and Quantification (e.g., HPLC-UV, HPLC-MS for Purity and Reaction Monitoring)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the separation and quantification of "3,4,5-Trimethylbenzenesulfonic acid." Coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detectors, HPLC provides robust methods for assessing purity, monitoring the progress of chemical reactions, and quantifying the compound in various matrices.

HPLC-UV: This is a widely accessible method for analyzing aromatic compounds like "this compound." The presence of the benzene (B151609) ring results in strong UV absorbance, allowing for sensitive detection. For separation, reversed-phase (RP) columns, such as C18, are commonly used. However, due to the high polarity of the sulfonic acid group, mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can offer superior retention and peak shape. helixchrom.com The mobile phase typically consists of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate) and an organic modifier like methanol (B129727) or acetonitrile, often run in a gradient elution mode to ensure efficient separation from starting materials, byproducts, and other impurities. mdpi.com UV detection is generally performed at a wavelength corresponding to the absorbance maximum of the aromatic system, often around 220-260 nm. waters.comnih.gov

HPLC-MS: For enhanced specificity and sensitivity, HPLC can be coupled with a mass spectrometer. This is particularly valuable for confirming the identity of the compound by its mass-to-charge ratio (m/z) and for detecting trace-level impurities that may not be resolved by UV detection alone. researchgate.net HPLC-MS methods are often developed using volatile mobile phase buffers, such as ammonium formate (B1220265) or ammonium acetate, to ensure compatibility with the mass spectrometer's ionization source (e.g., Electrospray Ionization - ESI). waters.com Single Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) modes can be employed for highly selective and sensitive quantification, which is critical when assessing the purity of research-grade materials or monitoring for potential genotoxic impurities. researchgate.netresearchgate.net

Reaction monitoring using HPLC allows chemists to track the consumption of reactants and the formation of "this compound" in real-time. This data is crucial for optimizing reaction conditions such as temperature, time, and catalyst loading to maximize yield and purity. mdpi.com

Below is a table summarizing typical HPLC conditions for the analysis of aromatic sulfonic acids, which are applicable to "this compound."

ParameterHPLC-UVHPLC-MS
Column Reversed-Phase C18, Mixed-ModeReversed-Phase C18, Phenyl, Mixed-Mode
Mobile Phase A Aqueous Buffer (e.g., Sodium Acetate)Volatile Buffer (e.g., 5 mM Ammonium Formate, pH 9.0) waters.com
Mobile Phase B Acetonitrile or MethanolAcetonitrile or Methanol waters.com
Elution GradientGradient waters.com
Flow Rate 0.6 - 1.0 mL/min helixchrom.commdpi.com0.4 - 0.6 mL/min waters.comresearchgate.net
Detection UV Absorbance (e.g., 220 nm, 265 nm) waters.comnih.govESI-MS (Negative or Positive Ion Mode)
Application Purity Assessment, QuantificationIdentity Confirmation, Trace Impurity Analysis

Spectroscopic Techniques for Molecular Interaction Studies (e.g., Fluorescence and UV-Vis Absorption Spectroscopy with Biological Macromolecules)

Understanding the interactions of small molecules with biological macromolecules like proteins and nucleic acids is fundamental in many areas of chemical biology and drug discovery. Spectroscopic techniques such as UV-Visible (UV-Vis) absorption and fluorescence spectroscopy are powerful, non-destructive tools for these investigations. researchgate.netresearchgate.net

UV-Visible Absorption Spectroscopy: The interaction of "this compound" with a biological macromolecule can be monitored by changes in its UV-Vis absorption spectrum. researchgate.net Biological macromolecules such as proteins absorb UV light due to their aromatic amino acid residues (tryptophan, tyrosine, and phenylalanine). researchgate.net When a small molecule binds to a protein, it can perturb the local environment of these chromophores, leading to a shift in the absorption wavelength or a change in the molar absorptivity (hyperchromic or hypochromic effect). researchgate.net By titrating the macromolecule with increasing concentrations of "this compound" and monitoring these spectral changes, one can infer binding and, in some cases, calculate binding constants.

Fluorescence Spectroscopy: This technique is often more sensitive than absorption spectroscopy for studying molecular interactions. nih.gov The intrinsic fluorescence of proteins, primarily from tryptophan residues, is highly sensitive to the local environment. mdpi.com When "this compound" binds to a protein, it can cause quenching (a decrease) of this intrinsic fluorescence. nih.gov This quenching can occur through various mechanisms, such as collisional quenching or the formation of a non-fluorescent ground-state complex. By analyzing the extent of fluorescence quenching at different concentrations of the compound, researchers can determine binding affinity and stoichiometry. nih.gov While "this compound" itself is not expected to be fluorescent, its interaction can be probed by observing its effect on the fluorescence of a target macromolecule.

The data obtained from these spectroscopic titrations can be used to construct binding isotherms and calculate key thermodynamic parameters, providing insight into the nature and strength of the interaction. nih.gov

TechniquePrincipleInformation Gained
UV-Vis Absorption Spectroscopy Measures changes in the absorption of light by chromophores upon binding. researchgate.netBinding detection, conformational changes in macromolecules. researchgate.net
Fluorescence Spectroscopy Measures changes (e.g., quenching) in the intrinsic fluorescence of a macromolecule upon ligand binding. nih.govmdpi.comBinding affinity (Kd), binding stoichiometry, mechanism of quenching.

Quantitative Analysis for Research-Grade Materials

For research-grade materials, where certified reference standards may not be readily available, a combination of methods is often required to establish purity. Suppliers of rare or unique chemicals may not perform comprehensive analytical characterization, placing the responsibility on the researcher to confirm identity and purity. sigmaaldrich.com

A primary technique for quantitative analysis is HPLC-UV , as described previously. To obtain an accurate quantitative result, the method must be properly validated. This involves establishing:

Linearity: Demonstrating that the detector response is proportional to the concentration of the analyte over a specific range. nih.gov

Accuracy: Assessing the closeness of the measured value to the true value, often determined by spike-recovery experiments. nih.gov

Precision: Evaluating the reproducibility of the measurement, expressed as the relative standard deviation (RSD) of replicate analyses. nih.gov

In the absence of a pre-certified reference standard, a well-characterized in-house standard can be used. The purity of this standard can be determined by Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. qNMR is a primary ratio method that allows for the determination of a compound's purity by integrating its NMR signal against the signal of a certified internal standard of known concentration.

Another classical method for the quantification of acidic substances is titration . An acid-base titration, using a standardized solution of a strong base (e.g., sodium hydroxide) and an appropriate indicator, can be used to determine the molarity of a solution of "this compound" or to assess the purity of the solid material.

The combination of these techniques—chromatographic separation for impurity profiling, spectroscopic analysis for structural confirmation, and a primary method like qNMR or titration for an absolute purity value—provides a comprehensive approach to the quantitative analysis of research-grade "this compound."

Analytical MethodPurpose in Quantitative AnalysisKey Considerations
HPLC-UV Determination of purity by area percent; quantification against a standard.Method validation (linearity, accuracy, precision) is essential. nih.gov
Quantitative NMR (qNMR) Absolute purity determination against a certified internal standard.Requires a suitable, non-overlapping internal standard and careful sample preparation.
Titration Determination of the concentration of the acidic functional group.Assumes the absence of other acidic or basic impurities that could interfere.

Future Research Directions and Interdisciplinary Prospects

Innovations in Environmentally Benign Synthesis and Catalyst Development

The traditional synthesis of arylsulfonic acids often involves potent sulfonating agents that can lead to significant acid waste and environmental concerns. A primary focus of future research will be the development of greener, more sustainable synthetic routes to 3,4,5-trimethylbenzenesulfonic acid. This involves exploring solid acid catalysts, which are often recyclable, less corrosive, and can be easily separated from reaction mixtures, minimizing chemical waste. researchgate.net

Innovations are anticipated in the following areas:

Heterogeneous Catalysis: Research into solid acid catalysts like sulfonated ion-exchange resins, zeolites, or functionalized clays (B1170129) could provide reusable and eco-friendly alternatives to conventional methods. researchgate.netresearchgate.net Bentonitic clays activated with sulfonic acids, for instance, have already demonstrated potential in various organic reactions. researchgate.net

Solvent-Free Reactions: Developing solvent-free or aqueous-based synthetic protocols is a key goal of green chemistry. researchgate.net Future work could adapt existing solvent-free methods, such as those used for p-aminobenzene sulfonic acid-catalyzed Biginelli reactions, for the sulfonation of 1,2,3-trimethylbenzene (B126466). researchgate.net

Novel Catalyst Supports: The use of advanced materials as catalyst supports, such as functionalized polypropylene (B1209903) fibers or carbon-based nanomaterials like graphene oxide and carbon nanotubes, offers promising avenues. researchgate.netrsc.org Grafting sulfonic acid groups onto these supports can enhance catalytic activity and stability. researchgate.net

Expansion of Catalytic Scope in Novel Organic Reactions

As a strong Brønsted acid, this compound holds considerable potential as a catalyst in a wide array of organic transformations. While sulfonic acids like p-toluenesulfonic acid are well-established catalysts, the specific substitution pattern of the 3,4,5-trimethylphenyl group could impart unique steric and electronic effects, leading to novel reactivity or enhanced selectivity.

Future catalytic explorations could include:

Fine Chemical Synthesis: Its application as a catalyst for multi-component reactions, such as the synthesis of dihydropyrimidinones, could be a fruitful area of investigation. researchgate.net

Condensation and Cyclization Reactions: The demonstrated efficacy of sulfonic acid-modified catalysts in aldol (B89426) condensations and the synthesis of heterocyclic compounds suggests that this compound could be a valuable tool for constructing complex molecular architectures. researchgate.netrsc.org

Esterification and Ring-Opening Reactions: Given the success of other solid-supported sulfonic acids in catalyzing esterifications for biodiesel production and epoxide ring-opening reactions, this compound could be explored in similar value-added transformations. researchgate.netrsc.org

The table below summarizes potential catalytic applications for this compound based on established reactivity of related sulfonic acid catalysts.

Reaction Type Potential Application Rationale/Supporting Evidence
EsterificationSynthesis of benzoate (B1203000) esters, biodieselSolid acid catalysts are effective in esterification reactions, offering environmental benefits over liquid acids. researchgate.net
Aldol CondensationC-C bond formation for complex molecule synthesisSulfonic acid-functionalized fibers have shown high yields (91-98%) in condensations of cyclohexanone (B45756) with aromatic aldehydes. rsc.org
Epoxide Ring-OpeningProduction of functionalized alcoholsHigh regioselectivity and yield (98.2%) have been achieved with sulfonic acid catalysts in the ring-opening of epichlorohydrin. rsc.org
Heterocycle SynthesisSynthesis of nitrogen-containing compounds like dihydroquinazolinonesSulfonic acid catalysts have demonstrated high activity and broad substrate scope for C-N bond formation. rsc.org
Biginelli ReactionOne-pot synthesis of dihydropyrimidinonesp-Aminobenzene sulfonic acid has been used as an effective, environmentally friendly catalyst for this multi-component reaction. researchgate.net

Design of Advanced Materials with Tunable Properties for Emerging Technologies

The incorporation of the this compound moiety into larger molecular or macromolecular structures is a promising frontier for materials science. The distinct hydrophobic trimethylphenyl group combined with the hydrophilic sulfonic acid headgroup provides an amphiphilic character that can be exploited to create materials with precisely controlled properties.

Key research directions include:

Functional Polymers and Resins: Integrating the compound as a monomer or functional group into polymers could lead to new ion-exchange resins with tailored porosity and acidity for catalysis or separation technologies.

Liquid Crystals: Drawing inspiration from related sulfonated amphiphiles, there is potential to design and synthesize liquid crystalline materials. researchgate.net The self-assembly of such molecules could form ordered columnar or lamellar phases for applications in optoelectronics or as nanostructured reactors.

Surface Modification: Grafting 3,4,5-trimethylbenzenesulfonate groups onto surfaces like silica (B1680970), alumina, or carbon nanomaterials can be used to tune surface properties such as hydrophilicity, acidity, and catalytic activity for specific applications. researchgate.netmdpi.com

The following table outlines potential advanced materials incorporating this compound and their prospective applications.

Material Class Design Strategy Tunable Property Potential Application
Functional PolymersCopolymerization of a vinyl-functionalized derivative.Ion-exchange capacity, acidity, thermal stability.Recyclable catalysts, separation membranes, proton exchange membranes. rsc.org
Liquid CrystalsSynthesis of salts with organic or inorganic cations.Self-assembly, phase behavior, ionic conductivity.Organic electronics, sensors, templating for mesoporous materials. researchgate.net
Surface-Modified NanomaterialsGrafting onto silica, graphene oxide, or carbon nanotubes.Surface acidity, hydrophobicity, catalytic activity.Heterogeneous catalysis, adsorbents for environmental remediation. researchgate.netmdpi.com
Metal-Organic Frameworks (MOFs)Use as a functionalized organic linker.Porosity, chemical environment of pores, catalytic sites.Gas storage, selective separations, targeted drug delivery.

Synergistic Research at the Interface of Chemical Science, Materials Engineering, and Environmental Applications

The most impactful future research on this compound will likely emerge from synergistic collaborations across disciplines. The development of a new material is intrinsically linked to its synthesis, characterization, and ultimate application, requiring a holistic approach.

Chemical Science & Materials Engineering: Chemists can focus on the precise synthesis of the acid and its derivatives, while materials engineers can integrate these building blocks into functional devices and bulk materials. For example, creating a new polymer-based catalyst requires expertise in both organic synthesis and polymer engineering. rsc.org

Materials Engineering & Environmental Applications: The design of advanced adsorbent materials or recyclable catalysts has direct environmental implications. mdpi.com Research could target the creation of materials for capturing pollutants from water or for facilitating the conversion of biomass into biofuels, where sulfonic acids have shown promise as catalysts. researchgate.net

Chemical Science & Biological Applications: Exploring derivatives of this compound could lead to new biologically active agents. For instance, research on trimethoxybenzoic acid derivatives as efflux pump inhibitors to combat antibiotic resistance showcases a clear link between synthetic chemistry and microbiology. mdpi.com

By fostering these interdisciplinary connections, the scientific community can unlock the full potential of this compound, transforming it from a simple chemical compound into a key enabler of sustainable technologies and advanced materials.

Q & A

Basic: What are the standard synthesis methods for 3,4,5-trimethylbenzenesulfonic acid, and how can purity be optimized?

The synthesis typically involves sulfonation of mesitylene (1,3,5-trimethylbenzene) using concentrated sulfuric acid or chlorosulfonic acid. Key parameters include reaction temperature (40–60°C) and stoichiometric control to minimize byproducts like disulfonated derivatives . Purification is achieved via recrystallization from ethanol/water mixtures or column chromatography with silica gel. Purity optimization requires monitoring by HPLC or titration to confirm sulfonic acid content (>98%) .

Advanced: How do steric effects from methyl substituents influence the sulfonation regioselectivity of mesitylene?

The 3,4,5-trimethyl substitution pattern creates steric hindrance, directing sulfonation to the para position relative to the existing methyl groups. Computational studies (e.g., DFT) can model electron density distribution, while experimental validation via X-ray crystallography confirms regiochemical outcomes. Competing pathways, such as ortho-sulfonation, are suppressed due to steric clashes between methyl and sulfonic acid groups .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

  • 1H/13C NMR : Methyl protons appear as singlets (δ 2.3–2.5 ppm), while aromatic protons are deshielded (δ 7.5–8.0 ppm) due to electron-withdrawing sulfonic groups .
  • FT-IR : Strong S=O stretching vibrations at 1180–1200 cm⁻¹ and 1030–1050 cm⁻¹ confirm sulfonic acid functionality .
  • Mass Spectrometry (ESI-MS) : [M-H]⁻ ion peaks (m/z ~229) verify molecular weight .

Advanced: How can conflicting solubility data in polar solvents be resolved for this compound?

Discrepancies in solubility (e.g., in water vs. DMSO) arise from hydration effects and protonation states. Systematic studies under controlled pH and ionic strength (e.g., using UV-Vis spectroscopy or gravimetric analysis) are recommended. For example, solubility in water increases significantly above pH 4 due to deprotonation of the sulfonic acid group .

Basic: What are the stability considerations for this compound under storage?

The compound is hygroscopic and should be stored in anhydrous conditions (desiccator, inert atmosphere). Thermal stability tests (TGA/DSC) show decomposition above 200°C. Avoid prolonged exposure to light, as UV irradiation may induce sulfonic group degradation .

Advanced: What strategies mitigate interference from methyl groups in quantifying sulfonic acid content via titration?

Methyl groups do not interfere with acid-base titration using NaOH (0.1 M, phenolphthalein indicator). For non-aqueous systems (e.g., acetic acid solvent), potentiometric titration with a glass electrode provides higher accuracy. Cross-validation with ion chromatography ensures precision (±2% error) .

Basic: How is this compound applied in polymer membrane design?

It serves as a proton-conducting moiety in polyimide membranes for gas separation (e.g., CO2/CH4). The sulfonic acid groups enhance hydrophilicity and gas permeability, as demonstrated in 6FDA-based polyimides .

Advanced: What experimental design challenges arise when incorporating this compound into block copolymers for fuel cells?

Challenges include balancing proton conductivity with mechanical stability. Phase-separation studies (SAXS/TEM) and water uptake measurements are critical. For example, excessive sulfonation (>30 mol%) leads to membrane swelling, reducing tensile strength .

Basic: What safety protocols are essential when handling this compound?

Use PPE (gloves, goggles) to avoid skin/eye contact. Ventilation is required to prevent inhalation of dust. Spills should be neutralized with sodium bicarbonate and rinsed with water. SDS data indicate no acute toxicity but caution against prolonged exposure .

Advanced: How can computational modeling predict reactivity in sulfonic acid derivatives for catalytic applications?

Density Functional Theory (DFT) models assess charge distribution and transition states for reactions like esterification. For example, the electron-withdrawing effect of sulfonic groups lowers the activation energy for acid-catalyzed hydrolysis, validated by kinetic studies (Arrhenius plots) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.